molecular formula C19H20N4O3S B2419915 methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate CAS No. 1421493-19-7

methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

Cat. No. B2419915
CAS RN: 1421493-19-7
M. Wt: 384.45
InChI Key: QQADVZKCFLNSRA-UHFFFAOYSA-N
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Description

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a thiazole group, another type of heterocyclic compound that contains a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole and thiazole rings would contribute to the aromaticity of the compound, and the carbamoyl group would introduce polarity .


Chemical Reactions Analysis

Pyrazole and thiazole compounds are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo N-alkylation, N-acylation, and sulfonation . Thiazoles can participate in reactions such as halogenation, nitration, and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl group would likely make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s likely that this compound interacts with multiple targets in the body.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects For example, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or pain

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple biochemical pathways For example, it might inhibit the synthesis of certain proteins in bacteria or fungi, or it might interfere with the signaling pathways that lead to inflammation or pain

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might be well-absorbed in the body and could potentially be distributed to various tissues. Its metabolism and excretion would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it might inhibit the growth of bacteria or fungi, reduce inflammation, or alleviate pain. The specific effects would depend on the compound’s targets and mode of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the known pharmacological activities of pyrazole compounds .

properties

IUPAC Name

methyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-10-13(2)23(22-12)19-21-16(11-27-19)8-9-20-17(24)14-4-6-15(7-5-14)18(25)26-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQADVZKCFLNSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

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